3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
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Overview
Description
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenylacetonitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and trifluoromethoxy groups play a crucial role in its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile can be compared with similar compounds such as:
- 3-Chloro-4-(trifluoromethoxy)benzaldehyde
- 3-Chloro-4-(trifluoromethoxy)benzonitrile
- 3-Chloro-4-(trifluoromethoxy)benzamide These compounds share similar functional groups but differ in their chemical properties and applications. The presence of the acetonitrile group in this compound makes it unique and suitable for specific reactions and applications .
Properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJQBWTSKOFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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